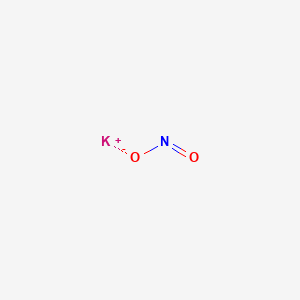

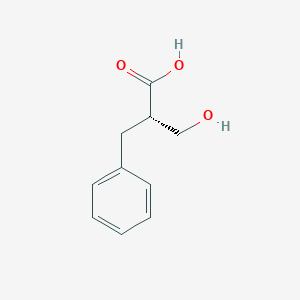

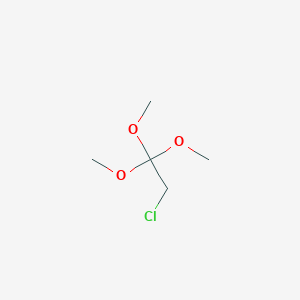

![molecular formula C9H10N4O2 B051189 Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 43024-66-4](/img/structure/B51189.png)

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate

Overview

Description

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family . These compounds have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The synthesis of ethyl 2-phenyl-7-alkyl (or 7-phenyl)pyrazolo [1,5-a]pyrimidine-5-carboxylate and ethyl 2-phenyl-7-alkyl (or 7-phenyl)pyrazolo [1.5-a]pyrimidine-6-carboxylate has been reported .Molecular Structure Analysis

The molecular formula of Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate is C9H10N4O2 . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif represent a research priority regarding process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Scientific Research Applications

Antiviral Activity

Compounds containing the pyrazolo[1,5-a]pyrimidine structure have shown potential antiviral activity . The presence of alkylsulfonyl residue in the azole ring is associated with an increase in antiviral activity .

Antidiabetic Activity

These compounds have also been associated with antidiabetic activity . Ethoxycarbonyl fragment was proposed as a structural analog of nitro group because compounds with anticoagulant and antidiabetic activity were revealed among the corresponding derivatives of triazolo .

Anticoagulant Activity

The pyrazolo[1,5-a]pyrimidine structure has been linked to anticoagulant activity . This is particularly true for compounds that contain an ethoxycarbonyl fragment .

Anti-inflammatory Activity

Compounds with the pyrazolo[1,5-a]pyrimidine structure have demonstrated anti-inflammatory activity . This suggests potential use in the treatment of inflammatory diseases.

Antimicrobial Activity

Pyrimidine scaffolds, which include the pyrazolo[1,5-a]pyrimidine structure, have shown antimicrobial activity against various bacterial and fungal strains . This suggests potential use in the development of new antimicrobial drugs.

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Mechanism of Action

Target of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities . In the context of neuroprotection, pyrimidine derivatives have shown promising results .

Mode of Action

Triazole-pyrimidine hybrid compounds, which include pyrimidine derivatives, have shown neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It has been observed that triazole-pyrimidine hybrid compounds inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

The molecular weight of the compound is 206204 g/mol , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound .

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate, have attracted a great deal of attention due to their significant photophysical properties and high impact in medicinal chemistry . Future research could focus on developing new synthetic routes and applications for these compounds .

properties

IUPAC Name |

ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-5-11-7-3-4-12-13(7)8(6)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFBETMYJIGYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450082 | |

| Record name | ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

CAS RN |

43024-66-4 | |

| Record name | ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

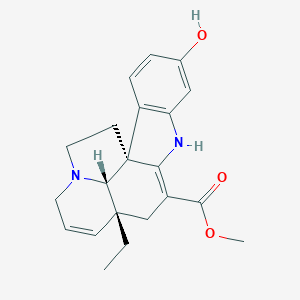

![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)

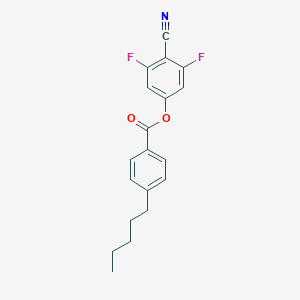

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

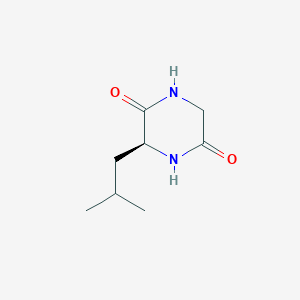

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)

![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)